1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one
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Overview
Description
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a pyridine ring.
Scientific Research Applications
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Similar compounds with pyrazole and trifluoromethyl groups have been known to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological pathways .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, often leading to changes in the activity of the target, which can result in a variety of biological effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes and functions .
Pharmacokinetics
Similar compounds have been shown to have a variety of pharmacokinetic properties, which can affect their bioavailability and overall effectiveness .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function and overall biological response .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Preparation Methods
The synthesis of 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 5-(trifluoromethyl)pyridin-2-amine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents such as acetonitrile and ethanol, with temperature control being crucial to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness. These methods often involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one can be compared with other similar compounds, such as:
- 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}methan-1-one
- 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}propan-1-one
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the pyrazole ring. The unique combination of the trifluoromethyl group and the specific positioning of the substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(8(2)19)6-17-18(7)11-4-3-9(5-16-11)12(13,14)15/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKLFJLIEVSRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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